molecular formula C16H16BrNO2 B8646373 N-(4-bromo-2-methoxyphenyl)-3-phenylpropanamide

N-(4-bromo-2-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B8646373
M. Wt: 334.21 g/mol
InChI Key: OAWWCBBSJUZXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methoxyphenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H16BrNO2 and its molecular weight is 334.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

N-(4-bromo-2-methoxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C16H16BrNO2/c1-20-15-11-13(17)8-9-14(15)18-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19)

InChI Key

OAWWCBBSJUZXOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-methoxyaniline (8.096 g, 40.04 mmol) in dichloromethane (100 mL) was treated with triethylamine (6.06 g, 60.06 mmol), then hydrocinnamoyl chloride (7.08 g, 42.04 mmol). The reaction mixture was stirred for 48 h under a nitrogen atmosphere. The solvent was removed under reduced pressure, and ethyl acetate was added. The precipitate was filtered, and the filtrate was evaporated to a solid under reduced pressure. The solid was dissolved in ethyl acetate, and washed with 5 N hydrochloric acid solution, 5 N sodium hydroxide solution, water and brine. The crude material (two spots by thin layer chromatography) was triturated with methanol. The un-dissolved solid was filtered to give 6 g (50%) of N1-(4-bromo-2-methoxyphenyl)-3-phenylpropanamide. 1H NMR (DMSO-d6, 400 MHz) δ 9.17 (s, 1H), 7.92-7.90 (m, 1H), 7.30-7.24 (m, 4H), 7.20-7.18 (m, 2H), 7.09-7.07 (m, 1H), 3.83 (s, 3H), 2.90-2.86 (m, 2H), 2.72-2.69 (m, 2H); HPLC Waters 2690 Alliance HPLC (Symmetry Shield RP18 3.5 μm, 2.1×50 mm; 5%-95% acetonitrile-0.1 M ammonium acetate over 15 min, 0.5 mL/min) Rt 7.491 min (97%).
Quantity
8.096 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step Two

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